![molecular formula C25H18ClFN4O3 B2400019 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358941-69-1](/img/structure/B2400019.png)
1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN4O3 and its molecular weight is 476.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione represents a complex chemical entity belonging to the broader class of quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities. The synthesis of such compounds involves multifaceted chemical strategies aiming at introducing specific functional groups that can significantly influence their biological activities. For example, the facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones showcases the methodology for incorporating amino groups into the quinazoline framework, which is critical for enhancing the compound's interaction with biological targets (Tran et al., 2005).
Biological Evaluation
Quinazoline derivatives have been evaluated for various biological activities, including cytotoxicity against cancer cell lines. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a closely related chemical structure, demonstrate the potential of quinazoline derivatives in cancer therapy. These compounds have shown potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).
Antimicrobial and Herbicidal Activities
Further extending the spectrum of quinazoline's application, derivatives have also been explored for their antimicrobial and herbicidal properties. New nonclassical acridines, quinolines, and quinazolines derived from cyclic β‐diketones, including dimedone, have shown significant antimicrobial activity against both Gram-positive and -negative bacteria. Additionally, their cytotoxic activity against liver carcinoma cells (HepG2) suggests a dual-functional role in therapeutic and agricultural domains (El‐Sabbagh et al., 2010).
Target-Specific Inhibition
The exploration of quinazoline derivatives as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors unveils their role in developing novel herbicides for resistant weed control. One study describes the design and evaluation of novel pyrazole-quinazoline-2,4-dione hybrids that exhibit excellent potency against AtHPPD, demonstrating the strategic engineering of quinazoline derivatives to target specific enzymes involved in plant metabolism (He et al., 2020).
properties
IUPAC Name |
1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O3/c1-14-7-9-17(11-15(14)2)31-24(32)18-5-3-4-6-21(18)30(25(31)33)13-22-28-23(29-34-22)16-8-10-20(27)19(26)12-16/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCKSNODJYXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
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